methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is a synthetic intermediate characterized by three key functional groups:
- A benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety.
- A methyl ester at the carboxyl terminus.
- A tosyl (4-methylbenzenesulfonyl) group on the β-hydroxyl position, which acts as a leaving group for nucleophilic substitution reactions.
This compound is primarily utilized in peptide chemistry and organic synthesis for stereoselective functionalization. The tosyl group enhances reactivity in substitution reactions, enabling downstream modifications, while the Cbz group provides orthogonal protection for amines .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXRGXCDVQIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate typically involves the esterification of serine derivatives. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the tosylation of the hydroxyl group . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like tosyl chloride and triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Reduction: Formation of the free amine.
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the tosyl group can act as a leaving group in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)
- Structural Differences : Replaces the tosyloxy group with a 4-(tert-butyl)phenyl substituent.
- Synthesis: Prepared via photocatalytic functionalization using 5-(4-(tert-butyl)phenyl)-5H-thianthren-5-ium tetrafluoroborate and methyl 2-(((benzyloxy)carbonyl)amino)acrylate, yielding 38% after flash chromatography .
- Reactivity : The tert-butyl group introduces steric bulk, reducing electrophilic reactivity compared to the tosyl derivative. This enhances stability but limits utility in substitution reactions.
- Applications : Used in hydrophobic interactions in medicinal chemistry due to the tert-butyl group’s lipophilicity .
Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-[(4-Methylbenzenesulfonyl)oxy]propanoate (Compound 103)
- Structural Differences : Substitutes the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Synthesis : Synthesized via tosylation of a hydroxyl precursor, analogous to the target compound but using Boc protection. Yield and conditions align with standard tosylation protocols .
- Reactivity: Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis. This orthogonal protection allows sequential deblocking in multi-step syntheses.
- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to Boc’s compatibility with acidic resin cleavage .
N-Cbz-L-Tyrosine Methyl Ester (CAS 13512-31-7)
- Structural Differences : Features a 4-hydroxyphenyl group instead of the tosyloxy moiety.
- Synthesis : Derived from tyrosine via esterification and Cbz protection.
- Reactivity: The phenolic hydroxyl group participates in electrophilic aromatic substitution (e.g., iodination, nitration), unlike the tosyloxy group’s nucleophilic substitution capability.
- Applications : Key intermediate in tyrosine-based peptide analogs and bioconjugation chemistry .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Protecting Group | β-Substituent | Key Reactivity | Yield | Applications |
|---|---|---|---|---|---|
| Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate | Cbz | Tosyloxy | Nucleophilic substitution | N/A* | Peptide functionalization |
| Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (35) | Cbz | 4-(tert-Butyl)phenyl | Hydrophobic interactions | 38% | Medicinal chemistry scaffolds |
| Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(4-methylbenzenesulfonyl)oxy]propanoate (103) | Boc | Tosyloxy | Acid-labile deprotection | N/A* | SPPS and multi-step synthesis |
| N-Cbz-L-Tyrosine Methyl Ester | Cbz | 4-Hydroxyphenyl | Electrophilic substitution | N/A* | Tyrosine-based peptides |
Table 2: NMR Chemical Shift Comparison (Key Signals)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| This compound | 7.75–7.35 (m, aromatic H, tosyl), 5.10 (s, Cbz) | 165.2 (C=O), 44.8 (CH2-SO3) |
| Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (35) | 1.30 (s, tert-butyl), 7.40–7.20 (m, aromatic H) | 152.1 (Cbz C=O), 34.6 (C(CH3)3) |
| N-Cbz-L-Tyrosine Methyl Ester | 6.70–6.50 (m, aromatic H), 3.65 (s, OCH3) | 171.5 (ester C=O), 156.0 (Cbz C=O) |
Research Findings and Key Insights
Reactivity Hierarchy :
- Tosyl derivatives exhibit superior leaving-group ability (e.g., SN2 reactions) compared to tert-butyl or hydroxyphenyl groups .
- Cbz protection is preferred for hydrogen-sensitive syntheses, while Boc is ideal for acid-stable intermediates .
Synthetic Efficiency :
- Compound 35’s lower yield (38%) reflects challenges in photocatalytic C–H functionalization, whereas tosylation (as in the target compound) is typically high-yielding .
Applications in Drug Discovery :
Biological Activity
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate, also known by its CAS number 21142-81-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27NO5S, with a molecular weight of 385.45 g/mol. The compound features a benzyloxycarbonyl group and a sulfonate moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO5S |
| Molecular Weight | 385.45 g/mol |
| CAS Number | 21142-81-4 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Sealed in dry conditions at room temperature |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with benzyloxy and sulfonate groups have shown effectiveness against various bacterial strains. The presence of these functional groups can enhance membrane permeability or inhibit essential bacterial enzymes.
- Antitumor Activity : Analogous compounds have demonstrated cytotoxic effects on tumor cell lines such as MCF7 and HL60. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
- Enzyme Inhibition : The compound may act as an inhibitor for specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. This inhibition could lead to altered cellular responses, potentially beneficial in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Inhibition of Protein Tyrosine Phosphatases :
Q & A
Basic: What are the optimal synthetic routes for preparing methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate?
Methodological Answer:
The synthesis typically involves sequential protection and activation steps:
Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amino moiety using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) to prevent side reactions .
Tosyl Activation : React the hydroxyl group with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane (DCM) with pyridine as a base. Monitor reaction completion via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Esterification : Finalize the methyl ester via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) .
Key Considerations : Optimize stoichiometry (1.2 equiv tosyl chloride) and temperature (0°C → room temperature) to minimize racemization.
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
Validate using:
- NMR Spectroscopy : Confirm the presence of diagnostic signals (e.g., Cbz NH at δ 5.1 ppm, tosyl aromatic protons at δ 7.6–7.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomers .
Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
Methodological Answer:
Stereochemical control depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing epimerization .
- Temperature : Low temperatures (0–5°C) during tosylation minimize kinetic vs. thermodynamic product ratios .
- Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless conditions) may be required for enantiopure synthesis .
Contradiction Note : BenchChem reports racemic mixtures under non-optimized conditions, while highlights chiral HPLC for resolution .
Advanced: What analytical strategies resolve discrepancies in hydrolysis kinetics of the tosyl group?
Methodological Answer:
Address kinetic contradictions via:
- pH-Dependent Studies : Hydrolyze the tosyl group in buffered solutions (pH 7–12) and monitor via UV-Vis (λ = 260 nm for sulfonate release) .
- Computational Modeling : Use DFT calculations to predict activation energies for SN2 vs. SN1 pathways .
- Isotopic Labeling : Track ¹⁸O incorporation in hydrolysis products to confirm nucleophilic attack mechanisms .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent ester hydrolysis or Cbz group oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How does the tosyl leaving group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The tosyl group enhances reactivity due to:
- Electron-Withdrawing Effects : Stabilizes transition states in SN2 reactions (e.g., substitution with azide or thiol nucleophiles) .
- Steric Factors : Compare with mesyl (methylsulfonyl) groups; tosyl’s bulkiness may slow reactions in sterically crowded environments .
Experimental Design : Perform competitive nucleophilic substitution assays (e.g., NaN₃ vs. KSCN) to quantify leaving group efficiency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from tosylation) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
